molecular formula C6H4BrNO B1277881 5-Bromopyridine-2-carbaldehyde CAS No. 31181-90-5

5-Bromopyridine-2-carbaldehyde

Cat. No. B1277881
CAS RN: 31181-90-5
M. Wt: 186.01 g/mol
InChI Key: ZQVLPMNLLKGGIU-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-carbaldehyde is a brominated derivative of pyridine carbaldehyde, which is a compound of interest in various chemical syntheses and applications. The presence of the bromine atom at the 5-position on the pyridine ring makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules.

Synthesis Analysis

The synthesis of 5-bromopyridine-2-carbaldehyde and its derivatives has been explored in several studies. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or 5-alkyl-2-trimethylstannylpyridine, leading to the formation of 5-bromo-2,2'-bipyridine and its alkylated derivatives with high yields ranging from 70 to 90% . Another method reported is the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of the corresponding acid chlorides to selectively synthesize 5-bromo-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromopyridine-2-carbaldehyde has been characterized using various spectroscopic and analytical techniques. For instance, the crystal structure of a derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis revealed short intermolecular connections, and the molecular geometry optimizations were compared with experimental data .

Chemical Reactions Analysis

5-Bromopyridine-2-carbaldehyde serves as a key intermediate in various chemical reactions. It has been used in the preparation of macrocyclic hexa Schiff bases through [3+3] cyclocondensation with trans-1,2-diaminocyclohexane, yielding excellent results . Additionally, it has been involved in the synthesis of palladium complexes, where it coordinates with metals through nitrogen and sulfur atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-2-carbaldehyde derivatives are influenced by the presence of the bromine atom and the functional groups attached to the pyridine ring. These compounds exhibit good thermal stability, as demonstrated by thermal analysis of related molecules, which remain stable up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds have been assigned based on TD-DFT results, providing insights into their electronic structures .

Scientific Research Applications

  • Supramolecular Chemistry and Luminescent Complexes

    • Field : Supramolecular Chemistry
    • Application : 5-Bromopyridine-2-carbaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
  • Synthesis of Porphyrins

    • Field : Organic Chemistry
    • Application : The compound has also been used in the synthesis of porphyrins .
  • Organic Chemical Synthesis Intermediate

    • Field : Organic Chemistry
    • Application : 5-Bromopyridine-2-carboxaldehyde is used as an organic chemical synthesis intermediate .
  • Structure and Vibrational Spectra Studies

    • Field : Physical Chemistry
    • Application : 5-Bromopyridine-2-carbaldehyde is used in the study of structure and vibrational spectra .
    • Method : The compound is investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies are complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
    • Results : The intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . Structural analysis further supports the existence of weak coupling between the intermolecular interactions and the structure of the constituting molecular units in crystalline state .
  • Chemical Analysis Reagent

    • Field : Analytical Chemistry
    • Application : 5-Bromopyridine-2-carbaldehyde can be used as a chemical analysis reagent .
  • Negishi Coupling in Synthesis of Bipyridine Derivatives
    • Field : Organic Chemistry
    • Application : 5-Bromopyridine-2-carbaldehyde can be used in the synthesis of bipyridine derivatives through Negishi coupling .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromopyridine-2-carbaldehyde are not detailed in the search results, its use as an organic synthetic intermediate suggests potential applications in the synthesis of various organic compounds . Its role as a ligand for transition metal catalysts and luminescent complexes also suggests potential applications in these areas .

properties

IUPAC Name

5-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLPMNLLKGGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432177
Record name 5-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-carbaldehyde

CAS RN

31181-90-5
Record name 5-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2,5-dibromopyridine (1.0 eq.) in Tol (O. 1M) at −78° C. was added n-BuLi (1.0Seq.). The mixture was stirred for 2 h at −78° C. then DMF (3.0 eq.) was added. The final mixture was stirred for 12 h at −78° C., quenched using saturated aqueous NH4Cl and extracted with Et2O (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 9:1) afforded the title compound as an oil.
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-iodopyridine (14.2 g, 50 mmol) in dry THF (160 mL) was added dropwise isopropylmagnesium (30 mL, 60 mmol) at −20 degrees Celsius under N2. After addition, the reaction mixture was stirred for about 2 h at the same temperature, and then DMF (5.11 g, 70 mmol) was added while keeping the temperature under 0 degrees Celsius. The reaction temperature was allowed to rise to rt and stirred for 1 hour, quenched with saturated ammonium chloride (10 ml), and then the solution pH was adjusted to 7-8 with 2.0 M HCl. The solvent was removed and extracted with ethyl acetate (2×200 mL). The combined organic layer was washed with brine, dried with Na2SO4, filtered, and evaporated to obtain 8.5 g (90%) of a yellow solid product which was used directly in the next step without further purification. MS: calc'd 186 (MH+), exp 186 (MH+).
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90%

Synthesis routes and methods V

Procedure details

A solution of 2,5-Dibromo-pyridine (22.2 g, 93.7 mmol, 1.0 equiv.) in toluene (1.2 L) was treated with nBuLi (70.25 ml, 112.4 mmol, 1.2 equiv.) dropwise at −78° C. The resulting solution was stirred at −78° C. for about 30 minutes, and DMF (11 ml, 141 mmol, 1.5 equiv.) was added. The reaction solution was warmed up gradually to RT and then stirred overnight. When TLC and MS showed the reaction was complete, the reaction mixture was concentrated in vacuo, and the residue was directly purified by column chromatography (SiO2, 10-30% EtOAc/Hexanes gradient elution) to afford 5-Bromo-pyridine-2-carbaldehyde (1038, 5.45 g, 31% yield) as yellowish white solid. For 1038: C6H4BrNO, LCMS (EI) m/e 187 (M++H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyridine-2-carbaldehyde
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5-Bromopyridine-2-carbaldehyde
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5-Bromopyridine-2-carbaldehyde
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5-Bromopyridine-2-carbaldehyde
Reactant of Route 5
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5-Bromopyridine-2-carbaldehyde
Reactant of Route 6
5-Bromopyridine-2-carbaldehyde

Citations

For This Compound
32
Citations
A Landa, A Minkkilä, G Blay… - Chemistry–A European …, 2006 - Wiley Online Library
… 2-[1,3]Dioxolan-2-yl-5-phenylpyridine: 5-Bromopyridine-2-carbaldehyde (0.81 g, 4.38 mmol) and ethylene glycol (0.39 mL, 7.4 mmol) were dissolved in toluene (50 mL). p-TsOH (41 mg, …
ME Ojaimi, B Habermeyer, CP Gros… - Journal of Porphyrins …, 2010 - World Scientific
Pyridyl-substituted porphyrins bearing a reactive functionality were prepared via Suzuki cross-coupling reactions and resulted in very good yields. These compounds are precursors of …
Number of citations: 6 www.worldscientific.com
Z Wang, C Zheng, D Xu, G Liao, S Pu - Journal of Photochemistry and …, 2022 - Elsevier
… The synthesis of 1o began with the Suzuki coupling of 3-bromo-2-methyl-5-thienylboronic acid (4) [29] and 5-bromopyridine-2-carbaldehyde, then protection of the formyl group of 3-…
Number of citations: 14 www.sciencedirect.com
M Liu, Y Han, W Yuan, C Guo, S Shi, X Liu… - Dalton Transactions, 2019 - pubs.rsc.org
… , upon heating of a 1 [thin space (1/6-em)] : [thin space (1/6-em)] 2 [thin space (1/6-em)] : [thin space (1/6-em)] 2 molar-ratio mixture of isoindolin-1-one, 5-bromopyridine-2-carbaldehyde …
Number of citations: 7 pubs.rsc.org
M Łomzik, O Mazuryk, D Rutkowska-Zbik… - Journal of Inorganic …, 2017 - Elsevier
… synthesis of ligand bpySC (Scheme 2) that was synthesised by a Sonogashira coupling between 4-(but-3-yn-1-yl)-4′-methyl-2,2′-bipyridine (3) and 5-bromopyridine-2-carbaldehyde …
Number of citations: 24 www.sciencedirect.com
MP Łomzik - 2016 - theses.hal.science
… The only modification of this procedure was the small amount of anhydrous methanol that was used to solubilize 5-bromopyridine-2-carbaldehyde semicarbazone. After the reaction, all …
Number of citations: 6 theses.hal.science
JS Kim, JS Song, Y Kim, SB Park, HJ Kim - Analytical and bioanalytical …, 2012 - Springer
… A solution of 5-bromopyridine-2-carbaldehyde (1 g, 5.376 mmol) and iodine (750 mg, 5.914 mmol) in ammonia water (50 mL of 28 ∼ 30% solution) and tetrahydrofuran (10 mL) was …
Number of citations: 19 link.springer.com
SB Park, HJ Kim - researchgate.net
… Chemicals and materials 5-Bromopyridine-2-carbaldehyde was purchased from Across Organics (Geel, Belgium). Other chemicals, enzymes, standard proteins, peptides, and high…
Number of citations: 0 www.researchgate.net
Y Jia, K Wang, H Wang, B Zhang, K Yang… - Bioorganic & Medicinal …, 2022 - Elsevier
… Compound 38 was prepared by a method similar to that described for compound 37 except using 2-methylthiazole-5-carbaldehyde instead of 5-bromopyridine-2-carbaldehyde. It was …
Number of citations: 4 www.sciencedirect.com
C Neto, MC Oliveira, L Gano, F Marques… - Journal of Inorganic …, 2012 - Elsevier
… The bifunctional ligand 8 was synthesized from precursor 5-bromopyridine-2-carbaldehyde (5) that was reduced with sodium borohydride to give 5-bromopyridine-2-methanol (6) as …
Number of citations: 21 www.sciencedirect.com

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